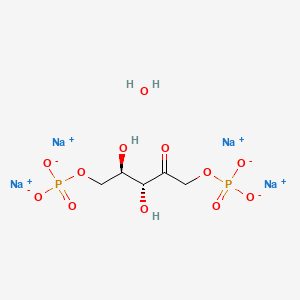
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of an iodoethyl group, which makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine ring, followed by the addition of ethyl iodide to introduce the iodoethyl group.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodo group.
Cycloaddition Reactions: The azetidine ring can participate in [3+2] cycloaddition reactions with dipolarophiles to form spirocycles.
Aplicaciones Científicas De Investigación
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and spirocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to introduce functional groups into target molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate involves its ability to act as an electrophile due to the presence of the iodoethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, making it a valuable scaffold in the synthesis of complex molecules.
Comparación Con Compuestos Similares
tert-Butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has an oxoethylidene group instead of an iodoethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate: This compound lacks the ethoxy group, which affects its solubility and reactivity.
These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis.
Propiedades
Fórmula molecular |
C12H22INO3 |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
tert-butyl 3-ethoxy-3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-5-16-12(6-7-13)8-14(9-12)10(15)17-11(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
KRGJYFMHXHRYHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



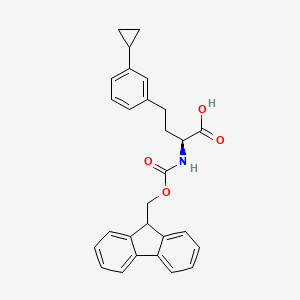
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
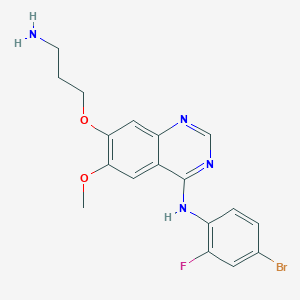

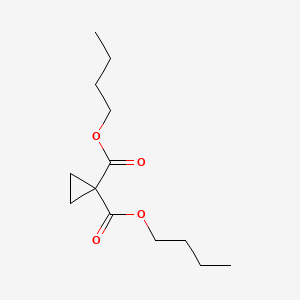
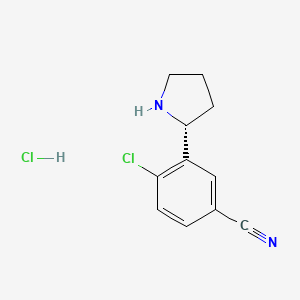

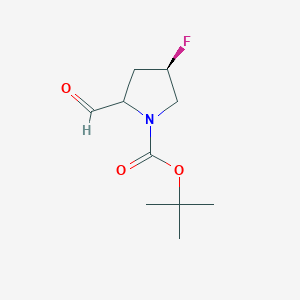
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
